Cas no 2228380-79-6 (2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid)

2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid
- EN300-1753566
- 2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid
- 2228380-79-6
-
- インチ: 1S/C10H18O3/c1-4-9(2,3)10(5-6-10)7(11)8(12)13/h7,11H,4-6H2,1-3H3,(H,12,13)
- InChIKey: FRNAZTXUAJWDDI-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(C(C)(C)CC)CC1
計算された属性
- せいみつぶんしりょう: 186.125594432g/mol
- どういたいしつりょう: 186.125594432g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 57.5Ų
2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1753566-0.25g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 0.25g |
$1393.0 | 2023-09-20 | ||
Enamine | EN300-1753566-0.1g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 0.1g |
$1332.0 | 2023-09-20 | ||
Enamine | EN300-1753566-0.5g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 0.5g |
$1453.0 | 2023-09-20 | ||
Enamine | EN300-1753566-5.0g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 5g |
$4391.0 | 2023-06-03 | ||
Enamine | EN300-1753566-10g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 10g |
$6512.0 | 2023-09-20 | ||
Enamine | EN300-1753566-2.5g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 2.5g |
$2969.0 | 2023-09-20 | ||
Enamine | EN300-1753566-1.0g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 1g |
$1515.0 | 2023-06-03 | ||
Enamine | EN300-1753566-0.05g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 0.05g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1753566-5g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 5g |
$4391.0 | 2023-09-20 | ||
Enamine | EN300-1753566-10.0g |
2-hydroxy-2-[1-(2-methylbutan-2-yl)cyclopropyl]acetic acid |
2228380-79-6 | 10g |
$6512.0 | 2023-06-03 |
2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acidに関する追加情報
Introduction to 2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid (CAS No. 2228380-79-6)
2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid, identified by the CAS number 2228380-79-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a cyclopropylacetic acid core, which is known for its structural rigidity and potential bioactivity. The presence of a hydroxyl group and an isobutyl-substituted side chain introduces unique functional properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural motif of 2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid combines elements that are frequently explored in drug design. The cyclopropyl ring, while small, contributes to steric constraints that can influence binding affinity and metabolic stability. Meanwhile, the hydroxyl and carboxylic acid functionalities provide opportunities for hydrogen bonding interactions, which are critical for enzyme-substrate recognition and receptor binding. The isobutyl substituent further diversifies the electronic and steric landscape of the molecule, potentially modulating its pharmacokinetic profile.
In recent years, there has been growing interest in cyclopropyl-containing compounds due to their distinct chemical properties and biological activities. For instance, studies have demonstrated that cyclopropyl groups can enhance the lipophilicity of molecules, improving their membrane permeability—a crucial factor for oral bioavailability. Additionally, the unique conformational constraints imposed by the cyclopropane ring can lead to selective interactions with biological targets, reducing off-target effects. This makes compounds like 2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid promising candidates for further exploration in medicinal chemistry.
One of the most compelling aspects of CAS No. 2228380-79-6 is its potential role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged similar scaffolds to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The hydroxyl group in 2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid can be readily modified through esterification or etherification reactions, allowing for fine-tuning of solubility and metabolic clearance. Furthermore, the carboxylic acid moiety can participate in amide bond formation, enabling the construction of peptidomimetics or proteinase inhibitors.
The isobutyl substituent on the cyclopropyl ring adds an additional layer of complexity that may be exploited for therapeutic advantage. For example, bulky alkyl groups can improve binding affinity by inducing conformational changes in protein targets or by sterically hindering competing ligands. This has been observed in several successful drug candidates where substituents at specific positions have been optimized to maximize efficacy. As such, CAS No. 2228380-79-6 represents not just a single compound but a versatile scaffold for generating structurally diverse derivatives with tailored biological properties.
Recent advances in computational chemistry have further enhanced the utility of compounds like 2-hydroxy-2-1-(2-methylbutan-2-yl)cyclopropylacetic acid. Molecular modeling techniques allow researchers to predict how modifications to the core structure will influence interactions with biological targets at an atomic level. This high-resolution understanding has accelerated the discovery process by enabling rapid screening of virtual libraries before experimental synthesis. Moreover, machine learning algorithms trained on large datasets of known drug-like molecules can suggest optimal modifications to improve potency while minimizing toxicity—a critical consideration in modern drug development.
In clinical research contexts, derivatives of this class have shown promise as modulators of enzyme activity relevant to inflammation and oxidative stress pathways. For example, studies indicate that certain cyclopropylacetic acid analogs exhibit inhibitory effects on lipoxygenases and carbonic anhydrases—enzymes implicated in conditions ranging from arthritis to neurodegeneration. While further preclinical testing is necessary to fully elucidate their therapeutic potential, these findings underscore the importance of exploring novel scaffolds like CAS No. 2228380-79-6.
The synthetic accessibility of CAS No. 2228380-79-6 also contributes to its appeal as a research tool and intermediate material. Modern synthetic methodologies have made it possible to construct complex cyclic structures with high precision and yield using readily available starting materials such as acetylene derivatives or alkenes through transition-metal-catalyzed reactions like cross-coupling or cyclization processes. This accessibility allows medicinal chemists to rapidly prototype new derivatives without being constrained by synthetic bottlenecks—a key advantage when iterating toward optimized leads.
From an industrial perspective, compounds like CAS No. 2228380-79-6 highlight how investment in fundamental research can yield practical applications across multiple domains within pharmaceutical science. Their unique structural features challenge existing paradigms about molecular design while offering new opportunities for addressing unmet medical needs through innovative chemistry-driven approaches rather than relying solely on repurposing existing drugs or minor modifications thereof.
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